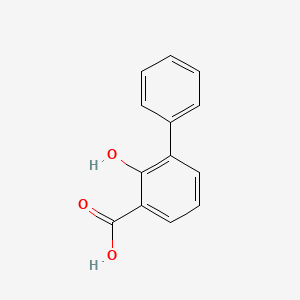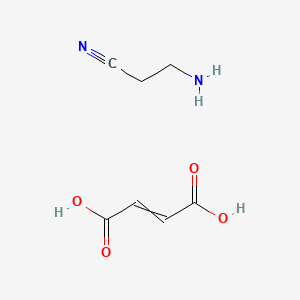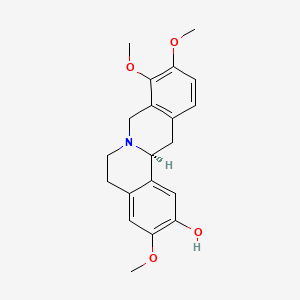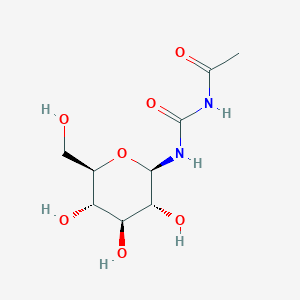
N-Acetyl-N'-beta-D-glucopyranosyl urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes an acetyl group and a beta-D-glucopyranosyl moiety linked to a urea group.
Preparation Methods
The synthesis of N-Acetyl-N’-beta-D-glucopyranosyl urea typically involves the acylation of per-O-acetylated beta-D-glucopyranosylurea. This process can be catalyzed by zinc chloride and involves the reaction of the corresponding acyl chlorides (RCOCl) with the phosphinimine derivative of the glucopyranosylurea . The reaction yields protected N-acyl-beta-D-glucopyranosylureas, which can then be deacetylated under Zemplén conditions to obtain the fully deprotected derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Acetyl-N’-beta-D-glucopyranosyl urea undergoes various chemical reactions, including acylation and deacetylation. Deacetylation, on the other hand, involves the removal of acetyl groups, often using Zemplén conditions, which include the use of sodium methoxide in methanol . These reactions are crucial for the synthesis and modification of the compound, allowing for the creation of various derivatives with potential biological activities.
Scientific Research Applications
This enzyme is a target for therapeutic intervention in type 2 diabetes, and the compound has shown promise in inhibiting its activity . Additionally, derivatives of N-Acetyl-N’-beta-D-glucopyranosyl urea have been evaluated for their cytotoxic activity against various tumor cell lines, including L1210, CEM, and HeLa cells . Some derivatives have also demonstrated antiviral activity against viruses such as parainfluenza-3, Sindbis, and Coxsackie virus B4 .
Mechanism of Action
The mechanism of action of N-Acetyl-N’-beta-D-glucopyranosyl urea involves its interaction with glycogen phosphorylase, an enzyme involved in glycogen metabolism . The compound binds to the catalytic site of the enzyme, inhibiting its activity and thereby reducing glycogen breakdown . This inhibition is achieved through hydrogen bonding and van der Waals interactions between the glucopyranose moiety of the compound and the enzyme . The acetyl urea moiety also contributes to the binding through additional polar contacts with the protein .
Comparison with Similar Compounds
N-Acetyl-N’-beta-D-glucopyranosyl urea can be compared to other similar compounds, such as N-benzoyl-N’-beta-D-glucopyranosyl urea . Both compounds are inhibitors of glycogen phosphorylase and share a similar glucopyranose moiety. the presence of different acyl groups (acetyl vs. benzoyl) results in variations in their binding affinities and inhibitory activities . Other similar compounds include various N-acyl-beta-D-glucopyranosylamines and ureas, which have been synthesized and evaluated for their biological activities . These compounds highlight the versatility of the glucopyranosyl moiety in designing inhibitors with potential therapeutic applications.
Properties
Molecular Formula |
C9H16N2O7 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
N-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl]acetamide |
InChI |
InChI=1S/C9H16N2O7/c1-3(13)10-9(17)11-8-7(16)6(15)5(14)4(2-12)18-8/h4-8,12,14-16H,2H2,1H3,(H2,10,11,13,17)/t4-,5-,6+,7-,8-/m1/s1 |
InChI Key |
UQKBNLXZEGBQAF-JAJWTYFOSA-N |
Isomeric SMILES |
CC(=O)NC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(=O)NC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
N-acetyl-N'-beta-D-glucopyranosyl urea N-acetyl-N'-glucopyranosylurea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S,10S,12S,13S,15S,19S,20S,22S)-1,10-difluoro-22-hydroxy-2,17,17,20-tetramethyl-3,6-bis(sulfanyl)-16,18-dioxahexacyclo[10.10.0.02,9.04,7.013,20.015,19]docosa-3,8-dien-19-yl]-2-hydroxyethanone](/img/structure/B1197899.png)
![diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate](/img/structure/B1197900.png)

![1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea](/img/structure/B1197902.png)

![2-[(2-Amino-7h-purin-6-yl)oxy]ethanol](/img/structure/B1197906.png)

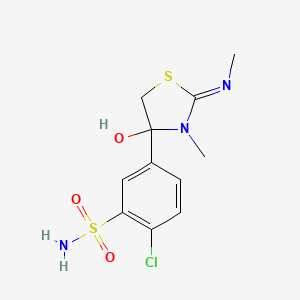
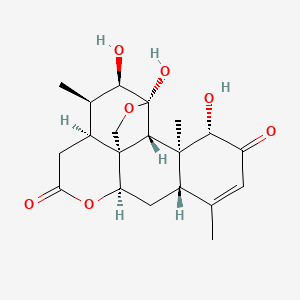
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B1197913.png)

